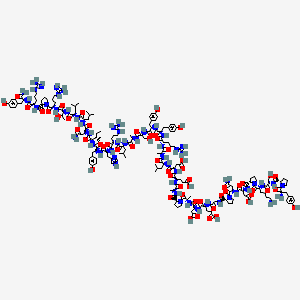
(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride, also known as DFE, is a chemical compound that has been widely used in scientific research. It is a chiral amine that has been used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Multifunctional Biocide Properties : Walter and Cooke (1997) discussed 2-(Decylthio)ethanamine hydrochloride, a compound with similarities to (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride, noting its broad-spectrum activity against bacteria, fungi, and algae, as well as its biofilm and corrosion inhibition properties in recirculating cooling water systems (Walter & Cooke, 1997).
Antiamoebic Activity : Zaidi et al. (2015) synthesized chalcones bearing N-substituted ethanamine, which included structures related to this compound. These compounds showed potential antiamoebic activity against Entamoeba histolytica and were evaluated for cytotoxicity on lung cancer cell lines (Zaidi et al., 2015).
Radiochemical Synthesis : Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide from a related compound, demonstrating the application of such chemicals in radiochemical studies (Bach & Bridges, 1982).
Key Intermediate in Drug Synthesis : Luo et al. (2008) highlighted the synthesis of a compound similar to this compound as a key intermediate in the production of Silodosin, a drug used for treating benign prostatic hyperplasia (Luo et al., 2008).
Antiobesity Drug Synthesis : Zhu et al. (2015) accomplished a novel synthesis of the antiobesity drug lorcaserin hydrochloride using a process that involves steps related to the handling of compounds like this compound (Zhu et al., 2015).
Chiral Intermediate for Ticagrelor : Guo et al. (2017) discussed the use of a compound structurally similar to this compound as a chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes (Guo et al., 2017).
Locomotor and Stimulus Effects in Rodents : Gatch, Dolan, and Forster (2017) studied the effects of various novel synthetic hallucinogens, including compounds structurally related to this compound, on locomotor activity and drug discrimination in rodents (Gatch et al., 2017).
Propriétés
IUPAC Name |
(1S)-1-(2,6-difluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZUBPXSPPADIL-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681085 |
Source


|
| Record name | (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217473-52-3, 1309598-68-2 |
Source


|
| Record name | (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(2,6-Difluorophenyl)ethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, 3-azabicyclo[4.1.0]hept-5-yl-, 1,1-dimethylethyl ester,](/img/no-structure.png)






